molecular formula C17H14O3 B5737388 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one

2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one

Cat. No.: B5737388
M. Wt: 266.29 g/mol
InChI Key: WFROFIVUBLIRJP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one, commonly known as 'Diosmin', is a flavonoid compound found in various plants, including citrus fruits. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anti-cancer properties. In

Scientific Research Applications

Phototransformation and Synthesis

  • Phototransformation Studies : Research on 2-(3-methoxyphenyl)-4H-chromen-4-ones, closely related to the compound , reveals their potential in phototransformation. These chromenones, when exposed to UV light, generate a tetracyclic scaffold with potential in developing novel photochemical processes (Khanna et al., 2015).

  • Synthesis and Characterization : The synthesis and characterization of novel compounds, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, have been documented. This research demonstrates the compound's relevance in synthesizing medically significant molecules like Warfarin and its analogues (Alonzi et al., 2014).

Photovoltaic and Antibacterial Applications

  • Photovoltaic Properties : A study on chromen-2-one-based organic dyes, including compounds structurally similar to 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one, highlights their applications in dye-sensitized solar cells. These dyes exhibit improved light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency (Gad et al., 2020).

  • Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have shown promising antibacterial activity. These compounds demonstrate high-level bacteriostatic and bactericidal properties, indicating the potential use of similar chromen-4-one derivatives in antimicrobial applications (Behrami & Dobroshi, 2019).

Fluorescence and Sensor Applications

  • Environment-Sensitive Fluorophore : Research on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a structurally related compound, shows its potential as an environment-sensitive fluorophore. This property is useful in developing new fluorogenic sensors, particularly for detecting changes in protic environments (Uchiyama et al., 2006).

Medical and Biochemical Research

  • Cancer Research : Synthesis and evaluation of ruthenium flavanol complexes, including 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have been conducted for their potential in breast cancer treatment. These complexes exhibited significant cytotoxicity against breast cancer cell lines (Singh et al., 2017).

  • Synthesis of PET Agents : Carbon-11-labeled chromen-4-one derivatives, similar in structure to the compound of interest, have been synthesized as potential PET agents for imaging DNA-dependent protein kinase in cancer (Gao et al., 2012).

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-8-14-15(18)10-16(20-17(14)9-11)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROFIVUBLIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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